molecular formula C5H3Cl3FO2- B14750866 5,5,5-Trichloro-2-fluoro-pent-2-enoate

5,5,5-Trichloro-2-fluoro-pent-2-enoate

Cat. No.: B14750866
M. Wt: 220.43 g/mol
InChI Key: JZUCBBWSDQIOGY-IWQZZHSRSA-M
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Description

5,5,5-Trichloro-2-fluoro-pent-2-enoate is an organic compound characterized by the presence of three chlorine atoms and one fluorine atom attached to a pent-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Trichloro-2-fluoro-pent-2-enoate typically involves the reaction of appropriate precursors under controlled conditions One common method involves the chlorination and fluorination of a pent-2-enoate derivative

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are optimized for maximum yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trichloro-2-fluoro-pent-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of chlorine or fluorine atoms, resulting in different derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alkenes.

Scientific Research Applications

5,5,5-Trichloro-2-fluoro-pent-2-enoate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce chlorine and fluorine atoms into complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5,5-Trichloro-2-fluoro-pent-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of signal transduction, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5,5,5-trifluoropent-2-enoate: Similar in structure but contains fluorine atoms instead of chlorine.

    5,5,5-Trifluoro-2-pentenoate: Another fluorinated derivative with different reactivity and applications.

Uniqueness

5,5,5-Trichloro-2-fluoro-pent-2-enoate is unique due to the combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired, such as in the synthesis of complex organic molecules or the development of new materials.

Properties

Molecular Formula

C5H3Cl3FO2-

Molecular Weight

220.43 g/mol

IUPAC Name

(Z)-5,5,5-trichloro-2-fluoropent-2-enoate

InChI

InChI=1S/C5H4Cl3FO2/c6-5(7,8)2-1-3(9)4(10)11/h1H,2H2,(H,10,11)/p-1/b3-1-

InChI Key

JZUCBBWSDQIOGY-IWQZZHSRSA-M

Isomeric SMILES

C(/C=C(/C(=O)[O-])\F)C(Cl)(Cl)Cl

Canonical SMILES

C(C=C(C(=O)[O-])F)C(Cl)(Cl)Cl

Origin of Product

United States

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